molecular formula C10H6BrNO3 B1409731 Methyl 3-bromo-5-cyano-4-formylbenzoate CAS No. 1805486-30-9

Methyl 3-bromo-5-cyano-4-formylbenzoate

Cat. No.: B1409731
CAS No.: 1805486-30-9
M. Wt: 268.06 g/mol
InChI Key: GRFSRFOKNNGXMI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and contains bromine, cyano, and formyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-4-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Products include methyl 3-azido-5-cyano-4-formylbenzoate or methyl 3-thiocyanato-5-cyano-4-formylbenzoate.

    Reduction: Products include methyl 3-amino-5-cyano-4-hydroxybenzoate.

    Oxidation: Products include methyl 3-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-formylbenzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 3-bromo-4-formylbenzoate
  • Methyl 3-cyano-4-formylbenzoate
  • Methyl 3-bromo-5-cyano-4-hydroxybenzoate

Comparison: Methyl 3-bromo-5-cyano-4-formylbenzoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties compared to its analogs. For example, Methyl 3-bromo-4-formylbenzoate lacks the cyano group, which affects its nucleophilicity and potential applications. Similarly, Methyl 3-cyano-4-formylbenzoate lacks the bromine atom, influencing its electrophilic substitution reactions.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)8(5-13)9(11)3-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSRFOKNNGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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